molecular formula C37H24N2O B14137769 Bis[4-(9H-carbazol-9-yl)phenyl]methanone

Bis[4-(9H-carbazol-9-yl)phenyl]methanone

Cat. No.: B14137769
M. Wt: 512.6 g/mol
InChI Key: ZZMKXHRMEOFJOO-UHFFFAOYSA-N
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Description

Bis[4-(9H-carbazol-9-yl)phenyl]methanone: is an organic compound with the molecular formula C36H24N2O. It is known for its applications in organic electronics, particularly in organic light-emitting diodes (OLEDs) and other optoelectronic devices. The compound features two carbazole units attached to a central biphenyl structure, which contributes to its unique electronic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Bis[4-(9H-carbazol-9-yl)phenyl]methanone typically involves the Ullmann reaction or the Buchwald-Hartwig coupling reaction. These methods are used to form the C-N bonds between the carbazole units and the biphenyl core.

  • Ullmann Reaction:

      Reagents: Copper catalyst, carbazole, and biphenyl halide.

      Conditions: High temperature, inert atmosphere.

      Procedure: The carbazole and biphenyl halide are reacted in the presence of a copper catalyst under an inert atmosphere at elevated temperatures to form the desired product.

  • Buchwald-Hartwig Coupling:

      Reagents: Palladium catalyst, carbazole, and biphenyl halide.

      Conditions: Moderate temperature, inert atmosphere.

      Procedure: The carbazole and biphenyl halide are reacted in the presence of a palladium catalyst and a suitable ligand under an inert atmosphere to form the desired product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions: Bis[4-(9H-carbazol-9-yl)phenyl]methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride in anhydrous conditions.

    Substitution: Reagents such as halogens or nitrating agents under controlled conditions.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Bis[4-(9H-carbazol-9-yl)phenyl]methanone has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential use in bioimaging and as a fluorescent probe.

    Medicine: Explored for its potential in drug delivery systems and as a therapeutic agent.

    Industry: Widely used in the production of OLEDs, organic solar cells, and organic field-effect transistors (OFETs).

Mechanism of Action

The mechanism of action of Bis[4-(9H-carbazol-9-yl)phenyl]methanone in optoelectronic devices involves its ability to transport charge and emit light. The carbazole units facilitate hole transport, while the biphenyl core provides a rigid framework that enhances the compound’s electronic properties. In OLEDs, the compound acts as a host material, transferring energy to dopant molecules, which then emit light.

Comparison with Similar Compounds

  • 4,4’-Bis(9H-carbazol-9-yl)biphenyl
  • 4,4’-Bis(N-carbazolyl)-1,1’-biphenyl
  • 4,4’-Dicarbazole-1,1’-biphenyl

Comparison:

  • Uniqueness: Bis[4-(9H-carbazol-9-yl)phenyl]methanone is unique due to the presence of a ketone group, which can influence its electronic properties and reactivity compared to other similar compounds that lack this functional group.
  • Applications: While similar compounds are also used in OLEDs and other optoelectronic devices, this compound offers distinct advantages in terms of stability and efficiency due to its unique structure.

Properties

Molecular Formula

C37H24N2O

Molecular Weight

512.6 g/mol

IUPAC Name

bis(4-carbazol-9-ylphenyl)methanone

InChI

InChI=1S/C37H24N2O/c40-37(25-17-21-27(22-18-25)38-33-13-5-1-9-29(33)30-10-2-6-14-34(30)38)26-19-23-28(24-20-26)39-35-15-7-3-11-31(35)32-12-4-8-16-36(32)39/h1-24H

InChI Key

ZZMKXHRMEOFJOO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3N2C4=CC=C(C=C4)C(=O)C5=CC=C(C=C5)N6C7=CC=CC=C7C8=CC=CC=C86

Origin of Product

United States

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